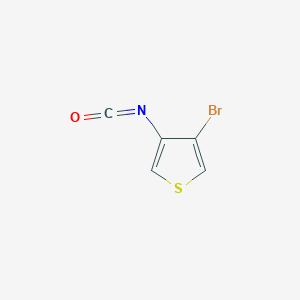

3-溴-4-异氰酸基噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

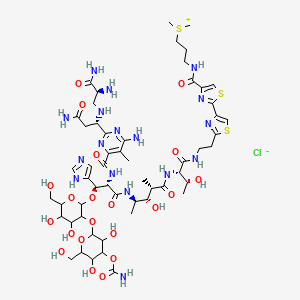

The synthesis of brominated thiophene derivatives is well-documented in the literature. For instance, a class of 3,4-diaryl-2,5-dibromothiophenes was synthesized using a one-pot reaction with Br2, which served both as an oxidizing and brominating agent. This method yielded the dibromothiophenes in excellent yields of 83-92% . Although this paper does not directly describe the synthesis of 3-Bromo-4-isocyanatothiophene, the methodology could potentially be adapted for its synthesis by introducing an isocyanato group at the appropriate step in the reaction sequence.

Molecular Structure Analysis

The molecular structure of brominated thiophenes can be complex, as demonstrated by the synthesis and analysis of a dimethyl-dithienothiophene derivative . The single crystal X-ray structure of this compound was determined, providing valuable information about the packing mode and molecular conformation. While the structure of 3-Bromo-4-isocyanatothiophene is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of brominated thiophenes can vary depending on the substitution pattern and the presence of additional functional groups. The paper on dimethyl-dithienothiophene discusses the different reactivities towards bromination and the influence of molecular structure on these reactions . For 3-Bromo-4-isocyanatothiophene, the presence of the isocyanato group would likely affect its reactivity, potentially offering unique sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophenes are influenced by their molecular structure. The absorption and photoluminescence properties of a dimethyl-dithienothiophene derivative were reported, which could be indicative of the properties that 3-Bromo-4-isocyanatothiophene might exhibit . Additionally, the solvent and conditions used during bromination can significantly impact the regioselectivity and yield of the brominated products, as seen in the study of 2,3-diarylcyclopent-2-en-1-ones . These findings highlight the importance of careful selection of reaction conditions in the synthesis and application of brominated compounds.

科学研究应用

杂环化合物合成

3-溴-4-异氰酸基噻吩的一个重要应用是在杂环化合物的合成中。例如,它已被用于在CuI催化下与各种一级胺发生反应,生成1-取代苯并咪唑和3-取代3H-噻吩[2,3-d]咪唑,产率中等至良好。这些化合物在制药研究中至关重要,因为它们具有生物活性(Lygin & Meijere, 2009)。

有机电子学和材料科学

另一个研究方向探讨了3-溴-4-异氰酸基噻吩衍生物在有机电子学和材料科学领域的应用。例如,其衍生物已被纳入电子传输材料和有机半导体的合成中。这些材料展示了在有机场效应晶体管(OFETs)和其他电子设备中应用的有前景的性质,表明了3-溴-4-异氰酸基噻吩在开发先进电子材料方面的潜力(Zhang et al., 2013)。

有机合成方法学

研究还涉及利用3-溴-4-异氰酸基噻吩开发新颖的有机合成方法。例如,已研究了其在区域和化学选择性溴化反应中的应用,为溴取代化合物的合成提供了宝贵的见解,这些化合物是有机合成中必不可少的中间体。这些方法学使得各种有用物质的制备成为可能,展示了该化合物作为合成构建块的多功能性(Shirinian et al., 2012)。

安全和危害

属性

IUPAC Name |

3-bromo-4-isocyanatothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNOS/c6-4-1-9-2-5(4)7-3-8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJDEHSHJHNENX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640254 |

Source

|

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-isocyanatothiophene | |

CAS RN |

937795-88-5 |

Source

|

| Record name | 3-Bromo-4-isocyanatothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-4-ISOCYANATOTHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

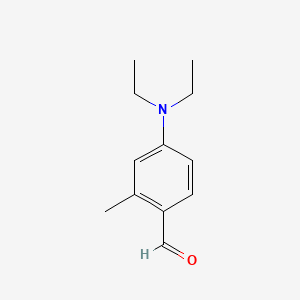

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

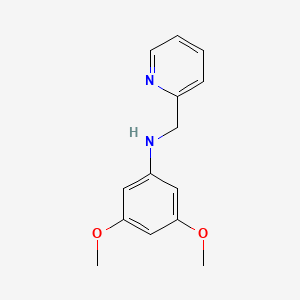

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)